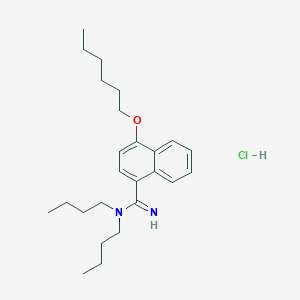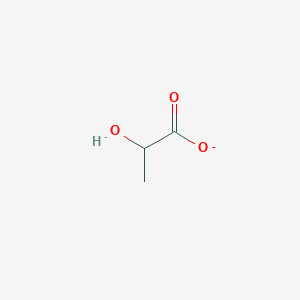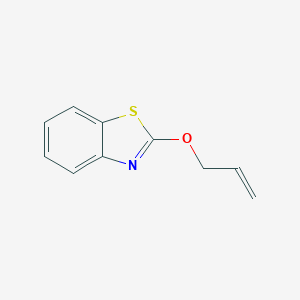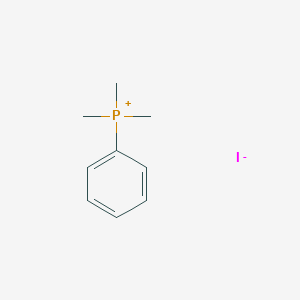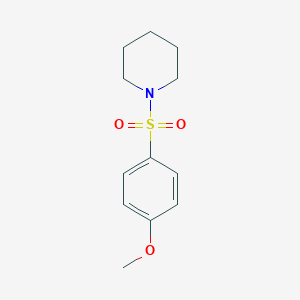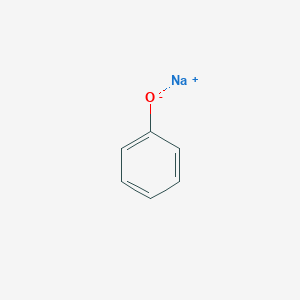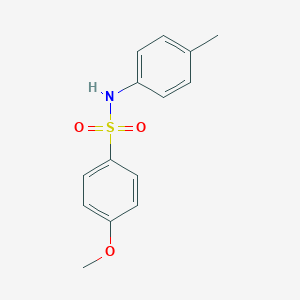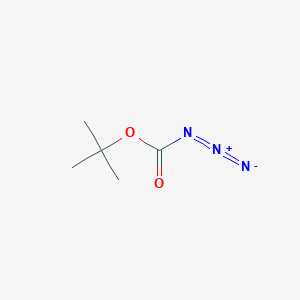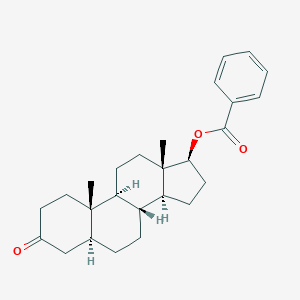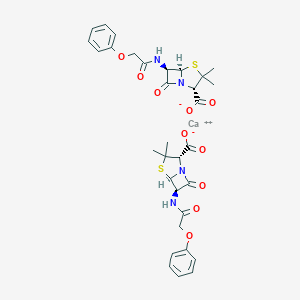
Phenoxymethylpenicillin calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxymethylpenicillin calcium, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin group of antibiotics. It is commonly used to treat infections caused by streptococcal bacteria, such as strep throat and tonsillitis.
Mécanisme D'action
PhenoxymethylPhenoxymethylpenicillin calcium calcium works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell walls, preventing them from completing the process. This leads to the death of the bacteria, as they are unable to maintain the structural integrity of their cell walls.
Effets Biochimiques Et Physiologiques
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been shown to have minimal toxicity and few side effects when used at therapeutic doses. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is primarily excreted unchanged in the urine, with a half-life of approximately one hour.
Avantages Et Limitations Des Expériences En Laboratoire
PhenoxymethylPhenoxymethylpenicillin calcium calcium is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity against streptococcal bacteria. It is also relatively inexpensive and readily available. However, its narrow spectrum of activity limits its use in experiments involving other types of bacteria, and its efficacy may be compromised by the development of antibiotic resistance.
Orientations Futures
Future research on phenoxymethylPhenoxymethylpenicillin calcium calcium may focus on developing new antibiotics with improved efficacy and safety profiles. This may involve modifying the Phenoxymethylpenicillin calcium molecule to increase its activity against a broader range of bacteria, or combining it with other antibiotics to create synergistic effects. Additionally, research may focus on developing new methods for synthesizing the Phenoxymethylpenicillin calcium molecule, or on improving the efficiency of existing methods. Finally, research may focus on understanding the mechanisms of antibiotic resistance and developing strategies to overcome it.
Méthodes De Synthèse
PhenoxymethylPhenoxymethylpenicillin calcium calcium is synthesized through the fermentation of the fungus Penicillium chrysogenum. The fungus produces a precursor molecule called 6-aminopenicillanic acid (6-APA), which is then chemically modified to produce phenoxymethylPhenoxymethylpenicillin calcium calcium. The synthesis process involves several steps, including extraction of the 6-APA precursor from the fungus, chemical modification of the precursor to produce the Phenoxymethylpenicillin calcium molecule, and purification of the Phenoxymethylpenicillin calcium product.
Applications De Recherche Scientifique
PhenoxymethylPhenoxymethylpenicillin calcium calcium has been extensively studied for its antibacterial properties and its ability to treat infections caused by streptococcal bacteria. It has also been used in research to study the mechanism of action of Phenoxymethylpenicillin calcium antibiotics and to develop new antibiotics with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
147-48-8 |
|---|---|
Nom du produit |
Phenoxymethylpenicillin calcium |
Formule moléculaire |
C32H34CaN4O10S2 |
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
Clé InChI |
NPTZOUGIOYWQFI-ANPZCEIESA-L |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Autres numéros CAS |
147-48-8 |
Numéros CAS associés |
87-08-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



